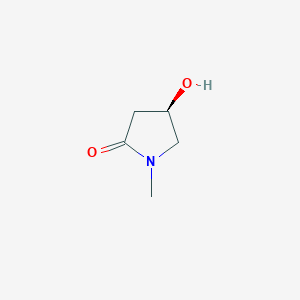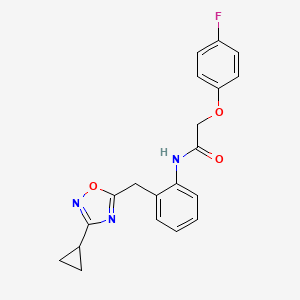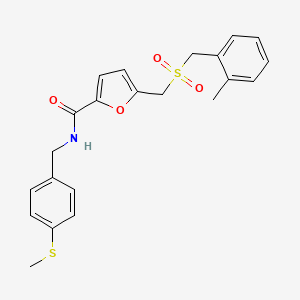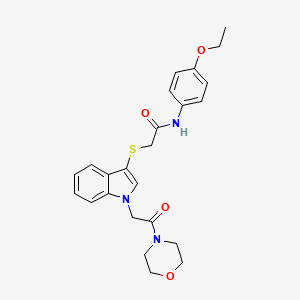![molecular formula C8H12Cl2O4S4 B2615754 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide CAS No. 112161-67-8](/img/structure/B2615754.png)
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide, commonly known as CPDT, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields. CPDT is a member of the thiolane family of compounds, which are known for their ability to interact with biological systems in a unique way. In
Mechanism of Action
The mechanism of action of CPDT is not fully understood, but it is believed to involve the interaction of CPDT with various biological systems. Studies have shown that CPDT can interact with proteins and enzymes in the body, leading to changes in their activity. CPDT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
CPDT has been shown to have a variety of biochemical and physiological effects. Studies have shown that CPDT can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. CPDT has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of CPDT is its ability to interact with biological systems in a unique way. CPDT has been shown to have anticancer properties, neuroprotective effects, and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of CPDT is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are many future directions for research on CPDT. One area of research is in the development of new anticancer drugs based on CPDT. Another area of research is in the development of new treatments for neurodegenerative disorders based on CPDT. Additionally, further research is needed to fully understand the mechanism of action of CPDT and its potential applications in other areas of scientific research.
Synthesis Methods
CPDT can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chloroethanol with thionyl chloride to form 2-chloroethyl chloroformate. This intermediate is then reacted with 2-aminothiophenol to form 2-(2-aminothiophenyl)ethyl chloroformate. The final step involves the reaction of 2-(2-aminothiophenyl)ethyl chloroformate with 4,4'-dithiodimorpholine to form CPDT.
Scientific Research Applications
CPDT has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of CPDT is in the field of cancer research. Studies have shown that CPDT has anticancer properties and can inhibit the growth of cancer cells. CPDT has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTDXYWZVGSPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SSC2CS(=O)(=O)CC2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)


![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)
![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)
![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)
![3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2615694.png)